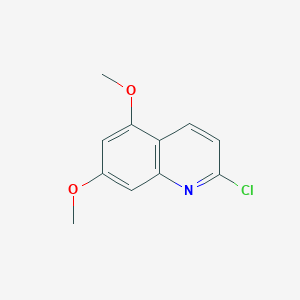
2-Chloro-5,7-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,7-dimethoxyquinoline is a nitrogen-containing heterocyclic compound derived from quinoline. It has gained significant attention in the scientific community due to its diverse biological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinoline typically involves the chlorination of 5,7-dimethoxyquinoline. One common method includes the sonochemical dehalogenation of substituted 2,4-dichloroquinolines, which proceeds stepwise to provide the desired dimethoxyquinolines . Another method involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation, reduction cyclization, and finally chlorination to obtain the compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and other fields .
Scientific Research Applications
2-Chloro-5,7-dimethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits diverse biological properties, making it useful in biological research.
Industry: The compound is used in the production of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can induce cell cycle arrest and upregulate cell cycle-regulating proteins, which contributes to its anticancer activity . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5,7-dimethoxyquinoline include other quinoline derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chloro and methoxy groups at specific positions on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNBZDNWUYWVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79249-32-4 |
Source


|
| Record name | 2-chloro-5,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
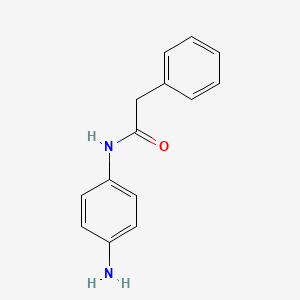
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)
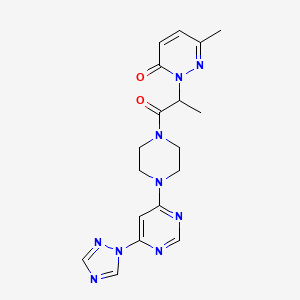
![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)
![ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2457499.png)
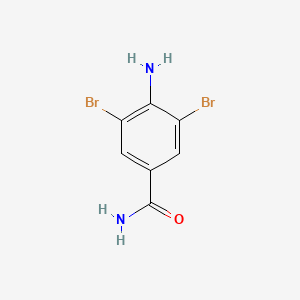
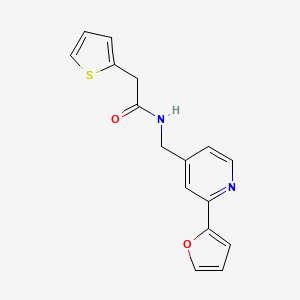
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)
![3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2457510.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2457511.png)
